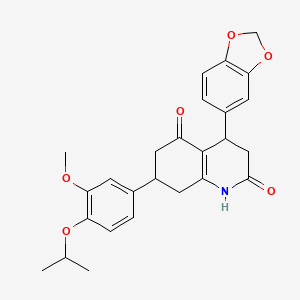
(2Z)-3-(4-bromo-5-methyl(2-thienyl))-2-cyanoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-(4-bromo-5-methyl(2-thienyl))-2-cyanoprop-2-enamide is a chemical compound with a unique structure that includes a bromine atom, a methyl group, and a thienyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(4-bromo-5-methyl(2-thienyl))-2-cyanoprop-2-enamide typically involves the reaction of 4-bromo-5-methyl-2-thiophenecarboxaldehyde with malononitrile in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. similar compounds are often produced using large-scale organic synthesis techniques, which involve the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(4-bromo-5-methyl(2-thienyl))-2-cyanoprop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-3-(4-bromo-5-methyl(2-thienyl))-2-cyanoprop-2-enamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-3-(4-bromo-5-methyl(2-thienyl))-2-cyanoprop-2-enamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and nitrile group may play a role in its binding affinity and reactivity with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-5-methyl-2-thiophenecarboxaldehyde
- (4-bromo-5-methyl-2-thienyl)phenylmethanone
- 4-bromo-(5-methyl-2-thienyl)benzene
Uniqueness
(2Z)-3-(4-bromo-5-methyl(2-thienyl))-2-cyanoprop-2-enamide is unique due to its combination of a bromine atom, a methyl group, and a thienyl ring, which confer specific chemical properties and reactivity
Properties
IUPAC Name |
(Z)-3-(4-bromo-5-methylthiophen-2-yl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2OS/c1-5-8(10)3-7(14-5)2-6(4-11)9(12)13/h2-3H,1H3,(H2,12,13)/b6-2- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWQDXKQWMTXBA-KXFIGUGUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C=C(C#N)C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(S1)/C=C(/C#N)\C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-pyrimidinecarboxamide](/img/structure/B5518614.png)
![2-N-(3-chloro-4-methylphenyl)-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5518617.png)
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-4-methylbenzamide](/img/structure/B5518625.png)

![6-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5518657.png)
![3-(4-FLUOROPHENYL)-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B5518663.png)
![3-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}-6-methylpyridazine](/img/structure/B5518673.png)
carbamate](/img/structure/B5518675.png)

![2-Phenyltriazolo[4,5-h]quinoxalin-8-amine](/img/structure/B5518681.png)

![(3R*,4R*)-1-[(2-ethoxypyridin-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5518686.png)
![N-(4-METHYLPHENYL)-N-({N'-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE](/img/structure/B5518696.png)
![2-butenoic acid, 4-[[2-(1-methylethyl)phenyl]amino]-4-oxo-, (2E)-](/img/structure/B5518703.png)
